molecular formula C16H16BrNO4S B2831436 2-bromo-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide CAS No. 1448132-32-8

2-bromo-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide

Cat. No. B2831436
CAS RN: 1448132-32-8
M. Wt: 398.27
InChI Key: ZRYSCUZHHNWBIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Mechanism of Action

2-bromo-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide inhibits CA IX by binding to its active site and blocking its enzymatic activity. CA IX plays a crucial role in maintaining the pH balance in cancer cells, and its inhibition leads to a decrease in extracellular acidity, which in turn inhibits tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against CA IX in vitro and in vivo. In preclinical studies, this compound has been shown to reduce tumor growth and metastasis in several types of cancer models. This compound has also been shown to exhibit neuroprotective effects in a rat model of glaucoma and to increase bone mineral density in a mouse model of osteoporosis.

Advantages and Limitations for Lab Experiments

2-bromo-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide is a potent and selective inhibitor of CA IX, making it a valuable tool for studying the role of this protein in cancer biology. However, the synthesis of this compound is a multi-step process that requires specialized equipment and expertise, making it difficult to produce in large quantities. Additionally, the in vivo efficacy of this compound has not been fully established, and further studies are needed to determine its potential toxicity and pharmacokinetic properties.

Future Directions

There are several potential future directions for the study of 2-bromo-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide. One possible direction is the development of novel anticancer agents based on the structure of this compound. Another direction is the investigation of the potential applications of this compound in the treatment of other diseases, such as glaucoma and osteoporosis. Additionally, further studies are needed to determine the in vivo efficacy and toxicity of this compound, as well as its pharmacokinetic properties.

Synthesis Methods

The synthesis of 2-bromo-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide involves a multi-step process that starts with the reaction of 4-hydroxychroman-4-methanol with p-toluenesulfonyl chloride to form the corresponding tosylate ester. The tosylate ester is then reacted with N-bromosuccinimide to introduce the bromine atom at the 2-position of the chroman ring. Finally, the resulting intermediate is treated with sulfonamide to yield this compound.

Scientific Research Applications

2-bromo-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide has been extensively studied for its potential applications in cancer therapy. CA IX is overexpressed in several types of cancer cells, and its inhibition has been shown to reduce tumor growth and metastasis. This compound has been shown to exhibit potent inhibitory activity against CA IX, making it a promising candidate for the development of novel anticancer agents. This compound has also been studied for its potential applications in the treatment of other diseases, such as glaucoma and osteoporosis.

Safety and Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact .

properties

IUPAC Name

2-bromo-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO4S/c17-13-6-2-4-8-15(13)23(20,21)18-11-16(19)9-10-22-14-7-3-1-5-12(14)16/h1-8,18-19H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYSCUZHHNWBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNS(=O)(=O)C3=CC=CC=C3Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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